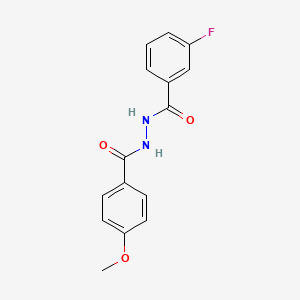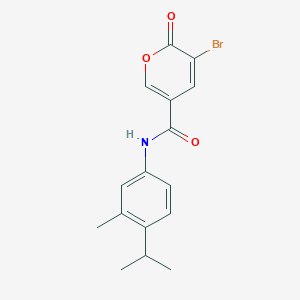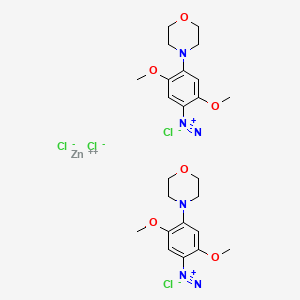
2-hydroxy-2,2-bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide typically involves the reaction of appropriate substituted benzaldehydes with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-2,2-bis(2-methoxyphenyl)-N’-(3-methylphenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-methoxyphenyl)-N’-(2-methylphenyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings and the presence of multiple functional groups
Propriétés
Numéro CAS |
4632-42-2 |
|---|---|
Formule moléculaire |
C30H30N2O2 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
2-hydroxy-2,2-bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C30H30N2O2/c1-21-11-15-27(16-12-21)31-32(28-17-13-22(2)14-18-28)29(33)30(34,25-9-5-7-23(3)19-25)26-10-6-8-24(4)20-26/h5-20,31,34H,1-4H3 |
Clé InChI |
XHLYPPYIHGKKKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NN(C2=CC=C(C=C2)C)C(=O)C(C3=CC=CC(=C3)C)(C4=CC=CC(=C4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


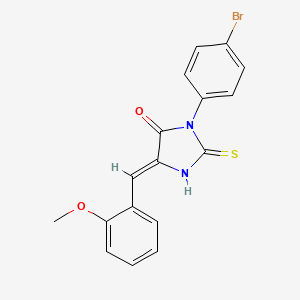
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)
![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
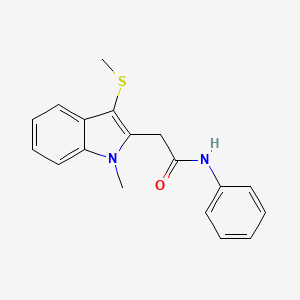
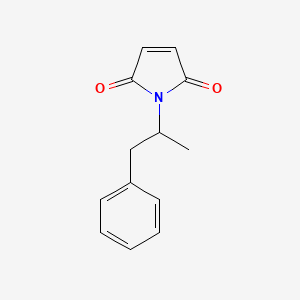
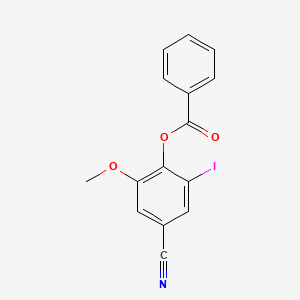
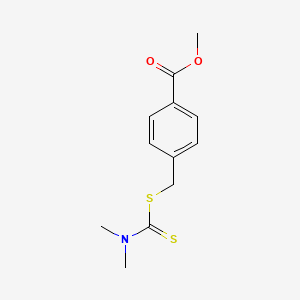
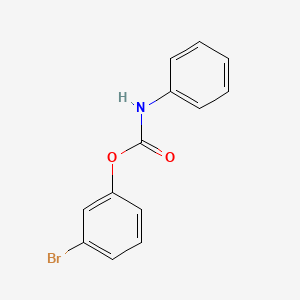
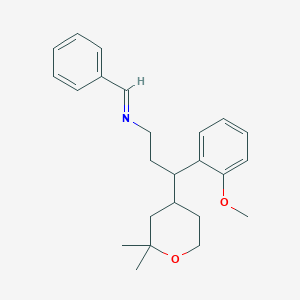
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
